2-Chloro-6-methylbenzoyl chloride
Overview
Description
2-Chloro-6-methylbenzoyl Chloride (CAS# 89894-44-0) is a useful research chemical . It has a molecular weight of 189.04 and a molecular formula of C8H6Cl2O . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom and a methyl group attached at positions 2 and 6 respectively. Additionally, there is a carbonyl group (C=O) attached to the benzene ring, which is also bonded to a chlorine atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 189.04 and a molecular formula of C8H6Cl2O . Unfortunately, specific information such as melting point, boiling point, and solubility were not found.
Scientific Research Applications
Synthesis and Characterization in Metal Complexes
2-Chloro-6-methylbenzoyl chloride has been utilized in the synthesis of various metal complexes. For example, it played a role in the creation of palladium(II) complexes with a novel chelating iminocarbene ligand. These complexes were extensively analyzed using NMR spectroscopy and demonstrated dynamic behavior, indicating potential applications in coordination chemistry and catalysis (Frøseth et al., 2003).
Development of Efficient Synthesis Methods
This compound has been central in developing efficient synthesis methods for various compounds. One such application involved creating 2-chloro-6-methylbenzoic acid through nucleophilic aromatic substitution and carbonylation methods. These methods proved efficient for large-scale production, highlighting the compound's versatility in organic synthesis (Daniewski et al., 2002).
Antimicrobial Applications
The compound has found applications in synthesizing heterocyclic molecules like oxadiazole derivatives, which exhibit antimicrobial activities. Such research indicates potential uses in developing new antibacterial agents, particularly against strains like Escherichia coli (Aziz‐ur‐Rehman et al., 2015).
Novel Gold(I) Carbene Complexes
In the field of medicinal chemistry, this compound contributed to synthesizing novel gold(I) carbene complexes. These complexes were evaluated as potential anticancer drug candidates, demonstrating both structural uniqueness and promising biological effects against cancer cells (Messori et al., 2014).
Environmental Biodegradation
Research involving Pseudomonas cepacia MB2 demonstrated the compound's role in environmental biodegradation. The bacterium could metabolize 3-chloro-2-methylbenzoate, a related compound, through the meta fission pathway, indicating potential applications in bioremediation and environmental protection (Higson & Focht, 1992).
Future Directions
While specific future directions for 2-Chloro-6-methylbenzoyl chloride are not available, benzoyl chlorides are important in the field of organic synthesis. They are used as intermediates in the synthesis of a wide range of organic compounds. Future research may focus on developing new synthetic methods and applications for these compounds .
Properties
IUPAC Name |
2-chloro-6-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRWNQSMJBAKCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625308 | |
Record name | 2-Chloro-6-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89894-44-0 | |
Record name | 2-Chloro-6-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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